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molecular formula C16H15N3 B1215162 Epinastine CAS No. 80012-43-7

Epinastine

Cat. No. B1215162
M. Wt: 249.31 g/mol
InChI Key: WHWZLSFABNNENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312916

Procedure details

adding a base selected from the group consisting of N,N-dibenzylamine, N,N-dibutylamine, diethanolamine, diisopropylamine, N-ethylbenzylamine, sarcosin-Na salt and N-methylbenzylamine to the reaction mixture, to produce 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sarcosin Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]([NH:20][CH2:21]CCC)CCC.[NH:25](CCO)CCO.C(NC(C)C)(C)C.C(NCC1C=CC=CC=1)C.CNCC1C=CC=CC=1>>[NH2:25][C:16]1[N:8]2[C:1]3[CH:2]=[CH:7][CH:6]=[CH:5][C:4]=3[CH2:3][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:9]2[CH2:21][N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC1=CC=CC=C1
Step Six
Name
sarcosin Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding a base

Outcomes

Product
Name
Type
product
Smiles
NC1=NCC2N1C1=C(CC3=C2C=CC=C3)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05312916

Procedure details

adding a base selected from the group consisting of N,N-dibenzylamine, N,N-dibutylamine, diethanolamine, diisopropylamine, N-ethylbenzylamine, sarcosin-Na salt and N-methylbenzylamine to the reaction mixture, to produce 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sarcosin Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]([NH:20][CH2:21]CCC)CCC.[NH:25](CCO)CCO.C(NC(C)C)(C)C.C(NCC1C=CC=CC=1)C.CNCC1C=CC=CC=1>>[NH2:25][C:16]1[N:8]2[C:1]3[CH:2]=[CH:7][CH:6]=[CH:5][C:4]=3[CH2:3][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:9]2[CH2:21][N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC1=CC=CC=C1
Step Six
Name
sarcosin Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding a base

Outcomes

Product
Name
Type
product
Smiles
NC1=NCC2N1C1=C(CC3=C2C=CC=C3)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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